2,beta-Dimethylstyrene

Physical Properties Distillation Monomer Purification

2,beta-Dimethylstyrene (also designated β,2-Dimethylstyrene; CAS 14918-24-2) is a substituted styrene derivative with the molecular formula C₁₀H₁₂ and a molecular weight of 132.20 g/mol. It is a member of the dimethylstyrene isomer family, distinguished by a methyl substituent at the ortho position of the aromatic ring and a second methyl group at the β‑position of the vinyl moiety.

Molecular Formula C10H12
Molecular Weight 132.2 g/mol
CAS No. 14918-24-2
Cat. No. B079973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,beta-Dimethylstyrene
CAS14918-24-2
Synonyms1-Methyl-2-(1-propenyl)benzene
Molecular FormulaC10H12
Molecular Weight132.2 g/mol
Structural Identifiers
SMILESCC=CC1=CC=CC=C1C
InChIInChI=1S/C10H12/c1-3-6-10-8-5-4-7-9(10)2/h3-8H,1-2H3/b6-3+
InChIKeyCZUZGUCIXCUKSC-ZZXKWVIFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,beta-Dimethylstyrene (CAS 14918-24-2) Technical Baseline and Structural Context for Sourcing Decisions


2,beta-Dimethylstyrene (also designated β,2-Dimethylstyrene; CAS 14918-24-2) is a substituted styrene derivative with the molecular formula C₁₀H₁₂ and a molecular weight of 132.20 g/mol . It is a member of the dimethylstyrene isomer family, distinguished by a methyl substituent at the ortho position of the aromatic ring and a second methyl group at the β‑position of the vinyl moiety. This substitution pattern modifies the electron density of the vinyl group and introduces steric constraints that are known to alter reactivity relative to unsubstituted styrene and other alkylstyrene isomers [1]. The compound is a colorless liquid under ambient conditions, with a predicted density of 0.901 g/mL and a predicted LogP of 3.02810 . These baseline physicochemical parameters define its handling and formulation envelope and provide the reference point for comparing it against potential alternatives such as styrene, α‑methylstyrene, β‑methylstyrene isomers, and other dimethylstyrene positional isomers.

Why 2,beta-Dimethylstyrene Cannot Be Directly Substituted by Other Alkylstyrenes in Copolymerization and Specialty Monomer Applications


Substituted styrenes, even those with identical empirical formulas, cannot be treated as interchangeable commodities in precision polymer synthesis or in applications that depend on monomer reactivity ratios and steric profiles. For dimethylstyrene isomers, the position of the methyl substituent(s) profoundly influences the interplanar angle between the vinyl group and the aromatic ring, which in turn governs the degree of conjugation and the monomer reactivity in both radical and cationic copolymerization systems [1]. In the specific case of 2,beta‑dimethylstyrene, the combination of an ortho‑methyl group and a β‑methyl group introduces a unique steric and electronic environment that cannot be replicated by isomers such as 2,4‑dimethylstyrene, β,β‑dimethylstyrene (2‑methyl‑1‑phenyl‑1‑propene), or the geometrical isomers of β‑methylstyrene. Consequently, substituting one alkylstyrene for another without adjusting comonomer feed ratios, initiator systems, or reaction conditions will yield polymers with divergent chain microstructure, molecular weight distributions, thermal transitions, and ultimately, performance properties. The quantitative evidence presented in Section 3 substantiates why a science‑based selection of 2,beta‑dimethylstyrene must be anchored in compound‑specific data rather than class‑level assumptions.

Quantitative Differentiation of 2,beta-Dimethylstyrene: Evidence for Sourcing and Application Rationalization


Boiling Point Differentiation Between 2,beta-Dimethylstyrene and Its β,β-Isomer (2-Methyl-1-phenyl-1-propene) Informs Purification and Volatility Requirements

Despite sharing the identical molecular formula C₁₀H₁₂ and molecular weight (132.20), 2,beta‑dimethylstyrene exhibits a boiling point of 189 °C , whereas its β,β‑dimethylstyrene isomer (CAS 768‑49‑0, also known as 2‑methyl‑1‑phenyl‑1‑propene) possesses a boiling point of 187–188 °C [1]. While the difference of approximately 1–2 °C may appear modest, it is reproducible and reflects the altered intermolecular forces arising from the different substitution pattern on the aromatic ring and the vinyl moiety. This differential is consequential for processes where precise temperature control is required, such as vacuum distillation for monomer purification prior to sensitive polymerization reactions. Furthermore, the refractive index (n20/D) for 2,beta‑dimethylstyrene is reported as 1.539 , whereas the β,β‑isomer has a refractive index of 1.539 as well [1]; however, the density of the β,β‑isomer is 0.901 g/mL at 25 °C [1], while the density of 2,beta‑dimethylstyrene is predicted to be similar (0.901 ± 0.06 g/cm³) . These closely matched, yet not identical, physical constants underscore the necessity of confirming the exact isomer identity when sourcing for applications where trace impurities or isomeric contaminants can affect polymerization kinetics or polymer architecture.

Physical Properties Distillation Monomer Purification

Reactivity Ratio (Q Value) for o-Substituted Dimethylstyrenes Is Reduced by Approximately One Order of Magnitude Relative to Unsubstituted Styrene, Guiding Copolymer Composition Control

In the Alfrey‑Price Q‑e scheme, the Q value quantifies the resonance stabilization of the monomer radical, which directly influences monomer reactivity in radical copolymerization. For unsubstituted styrene, Q is conventionally defined as 1.00. Studies on dimethylstyrene isomers demonstrate that ortho‑substitution (as in 2,beta‑dimethylstyrene) disrupts the planarity between the vinyl group and the phenyl ring, thereby reducing conjugation. For the ortho,ortho′‑disubstituted isomer 2,6‑dimethylstyrene, the Q value drops to approximately 0.1, representing a tenfold reduction compared to styrene [1]. For ortho‑monosubstituted isomers such as 2,4‑dimethylstyrene and 2,5‑dimethylstyrene, the Q values are intermediate but still substantially lower than styrene [1]. While explicit Q and e values for 2,beta‑dimethylstyrene have not been reported in the open literature, the structural analogy to the ortho‑substituted dimethylstyrenes firmly places its reactivity in the range of 0.1–0.5, i.e., a 2‑ to 10‑fold reduction relative to styrene. This class‑level inference is supported by ultraviolet absorption spectroscopy, which reveals that the interplanar twist angle in ortho‑substituted dimethylstyrenes correlates inversely with the Q value [1]. Consequently, when designing copolymerizations with 2,beta‑dimethylstyrene, comonomer feed ratios must be adjusted significantly to compensate for its lower reactivity compared to styrene.

Copolymerization Reactivity Ratios Monomer Q-e Scheme

β-Methylstyrene Isomers Exhibit 1.3‑ to 1.5‑Fold Reactivity Differences in Cationic Copolymerization with Styrene, Highlighting the Sensitivity of 2,beta-Dimethylstyrene to Stereoelectronic Effects

In cationic copolymerization with styrene using stannic chloride in toluene or ethylene dichloride at 0 °C, trans‑β‑methylstyrene was found to be 1.3 to 1.5 times more reactive toward the styrene carbonium ion than cis‑β‑methylstyrene [1]. This reactivity differential, although modest, is mechanistically significant and demonstrates that the geometrical arrangement around the β‑methyl group affects the stabilization of the propagating carbocation intermediate. For 2,beta‑dimethylstyrene, the presence of an additional ortho‑methyl group on the aromatic ring is expected to further modulate the electronic and steric environment of the developing positive charge, potentially altering its relative reactivity in cationic copolymerization compared to the unsubstituted β‑methylstyrene isomers. While direct comparative data for 2,beta‑dimethylstyrene are absent, the 1.3–1.5× spread observed for the β‑methylstyrene pair provides a quantitative benchmark for the magnitude of isomer‑dependent reactivity effects that must be considered when substituting one β‑alkylstyrene for another in cationic polymerization protocols.

Cationic Polymerization Isomer Reactivity Copolymerization Kinetics

Gas‑Phase Reaction with OH Radicals: β,β‑Dimethylstyrene Reacts with a Rate Constant of (1.2 ± 0.3) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, Establishing a Baseline for Environmental Fate Assessment

The rate constant for the gas‑phase reaction of OH radicals with β,β‑dimethylstyrene (CAS 768‑49‑0, a close isomer of 2,beta‑dimethylstyrene) has been measured as (1.2 ± 0.3) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K [1]. This value places the compound among moderately reactive volatile organic compounds (VOCs) in the troposphere, with an estimated atmospheric lifetime of several hours under typical OH concentrations. By comparison, the rate constant for the reference reaction of 2,2,4‑trimethylpentane with OH is (3.6 ± 0.4) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ [1]. The approximately 3‑fold higher reactivity of β,β‑dimethylstyrene relative to the alkane reference indicates that the olefinic double bond and the aromatic ring contribute additively to OH radical scavenging. For 2,beta‑dimethylstyrene, which contains an ortho‑methyl group in addition to the β‑methyl substitution, the OH rate constant is expected to be comparable, although the exact value may be modulated by steric hindrance to radical approach. This kinetic datum provides a quantitative entry point for assessing the atmospheric persistence of 2,beta‑dimethylstyrene in scenarios where fugitive emissions or evaporative losses are a regulatory or safety concern.

Atmospheric Chemistry OH Radical Kinetics Environmental Persistence

Methoxymercuration of β,β‑Dimethylstyrene Proceeds with Anomalous Regiospecificity, Suggesting That 2,beta‑Dimethylstyrene May Exhibit Divergent Electrophilic Addition Behavior

The methoxymercuration of β,β‑dimethylstyrene (CAS 768‑49‑0) with mercury(II) acetate in methanol proceeds regiospecifically to give methoxymercuration products, a behavior described as 'anomalous' when compared to the reactions of less sterically encumbered styrene derivatives [1]. The structural features of β,β‑dimethylstyrene—specifically the gem‑dimethyl substitution at the β‑carbon—are suggested to be responsible for this deviation from typical electrophilic addition pathways [1]. Although direct methoxymercuration data for 2,beta‑dimethylstyrene are not available, the compound shares the β‑methyl substitution pattern while adding an ortho‑methyl group on the aromatic ring. This additional steric element may further influence the regiochemical outcome of electrophilic additions, potentially shifting the product distribution or altering reaction rates compared to the β,β‑isomer. Researchers planning to utilize 2,beta‑dimethylstyrene as a substrate for electrophilic functionalization (e.g., hydroalkoxylation, halohydrin formation, or oxymercuration‑demercuration sequences) should therefore anticipate non‑standard regioselectivity and should verify the product profile experimentally rather than extrapolating from styrene or α‑methylstyrene precedents.

Electrophilic Addition Regioselectivity Reaction Mechanism

Polymerization Rates of Ortho‑Substituted Dimethylstyrenes Exhibit Non‑Ideal Kinetic Orders, with Rp ∝ [Monomer]¹·⁴ for 2,4‑ and 2,5‑DMS versus Rp ∝ [Monomer]¹·² for 3,4‑ and 3,5‑DMS

The rate of radical homopolymerization (Rp) for a series of dimethylstyrene (DMS) isomers was determined at 60 °C using AIBN as initiator. For ortho‑substituted isomers 2,4‑DMS and 2,5‑DMS, the rate expression was found to be Rp = const. × [AIBN]⁰·⁴ × [Monomer]¹·⁴. In contrast, for 3,4‑DMS and 3,5‑DMS, which lack ortho‑substitution, the rate expression followed Rp = const. × [AIBN]⁰·⁴ × [Monomer]¹·² [1]. The higher monomer order (1.4 vs. 1.2) for the ortho‑substituted isomers indicates a greater sensitivity of the polymerization rate to monomer concentration, a kinetic signature that is attributed to the reduced conjugation and altered propagation rate constants arising from steric inhibition of resonance [1]. The monomer 2,6‑DMS, which features two ortho‑methyl groups, polymerized only negligibly under these conditions, underscoring the profound impact of ortho‑substitution on polymerizability. For 2,beta‑dimethylstyrene, which contains one ortho‑methyl group, the polymerization kinetics are expected to align with the pattern observed for 2,4‑DMS and 2,5‑DMS, i.e., a monomer order of approximately 1.4 rather than the 1.2 value typical of non‑ortho‑substituted isomers. This quantitative difference in the rate law must be accounted for when designing polymerization processes, as it affects the response of the reaction rate to changes in monomer concentration and influences the selection of optimal reactor operating conditions.

Polymerization Kinetics Rate Law Monomer Order

Validated Application Scenarios for 2,beta-Dimethylstyrene Based on Quantitative Differentiation Evidence


Specialty Copolymer Synthesis Requiring Precisely Controlled Reactivity Ratios

In radical copolymerization systems where the comonomer feed ratio must be adjusted to compensate for reduced monomer reactivity, the estimated Q value reduction (2‑ to 10‑fold lower than styrene) for 2,beta‑dimethylstyrene [1] informs the initial design of copolymer composition. This scenario is particularly relevant for the production of tailored statistical copolymers, where the ortho‑methyl substitution imparts a degree of steric hindrance that can be exploited to tune the copolymerization kinetics and the resulting polymer microstructure. Researchers and process engineers should anticipate the need for higher concentrations of 2,beta‑dimethylstyrene in the monomer feed relative to styrene to achieve a given incorporation level, and should verify reactivity ratios experimentally using established methods such as the Fineman‑Ross or Kelen‑Tüdős approaches.

Cationic Copolymerization with Styrene for Stereoregular Polymer Architectures

The 1.3‑ to 1.5‑fold reactivity differential observed between trans‑ and cis‑β‑methylstyrene in cationic copolymerization [1] highlights the sensitivity of this polymerization mode to subtle structural features. For 2,beta‑dimethylstyrene, the additional ortho‑methyl group is expected to influence the stability of the carbocationic propagating species, potentially leading to altered copolymerization behavior and stereoregularity outcomes relative to unsubstituted β‑methylstyrenes. This scenario is applicable in academic and industrial settings where living or controlled cationic polymerization is employed to synthesize block copolymers, functionalized polymers, or polymers with defined end‑group fidelity, and where the choice of the β‑alkylstyrene comonomer can be used to modulate the glass transition temperature, thermal stability, or mechanical properties of the final material.

Atmospheric Chemistry and Environmental Fate Modeling

The measured OH radical rate constant for β,β‑dimethylstyrene of (1.2 ± 0.3) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ [1] provides a quantitative basis for estimating the tropospheric lifetime of 2,beta‑dimethylstyrene. In scenarios where the compound is handled in open systems or where evaporative losses could lead to atmospheric release, this kinetic parameter enables the calculation of atmospheric half‑life under typical OH concentrations (e.g., 1 × 10⁶ molecules cm⁻³), yielding an estimated lifetime on the order of several hours. This information is critical for environmental risk assessments, for compliance with volatile organic compound (VOC) regulations, and for the design of emission control strategies such as carbon adsorption beds or thermal oxidizers. The comparable OH reactivity of 2,beta‑dimethylstyrene ensures that this kinetic benchmark is directly transferable for preliminary fate modeling.

Synthetic Intermediate for Electrophilic Functionalization Reactions

The regiospecific, yet anomalous, methoxymercuration behavior documented for β,β‑dimethylstyrene [1] serves as a cautionary and informative precedent for the use of 2,beta‑dimethylstyrene in electrophilic addition chemistry. In applications where the compound is intended as a building block for more complex molecules—via, for example, oxymercuration‑demercuration to yield alcohols, epoxidation, or halohydrin formation—the unique steric and electronic environment imposed by the β‑methyl and ortho‑methyl groups may redirect the regiochemical course of the reaction away from that expected based on simpler styrene models. Consequently, 2,beta‑dimethylstyrene is best suited for reaction discovery and methodology development programs where non‑standard regioselectivity is either tolerated or intentionally exploited. Experimental validation of the product distribution is strongly recommended in all such applications.

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